4-(sec-Butyl)thiazol-2-amine hydrobromide
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Overview
Description
“4-(sec-Butyl)thiazol-2-amine hydrobromide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazole derivatives can be synthesized using the Hantzsch method . This method involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Molecular Structure Analysis
The molecular structure of “4-(sec-Butyl)thiazol-2-amine hydrobromide” is represented by the Inchi Code: 1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H . The molecular weight of this compound is 237.16 .Chemical Reactions Analysis
Thiazoles, including “4-(sec-Butyl)thiazol-2-amine hydrobromide”, can undergo various chemical reactions. For instance, the C-2 position of the thiazole can accommodate a range of lipophilic substituents . The orientation of the thiazole ring towards the target site can be altered by substituents at position-2 and -4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(sec-Butyl)thiazol-2-amine hydrobromide” include a molecular weight of 237.16 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial properties. 4-(sec-Butyl)thiazol-2-amine hydrobromide may exhibit antibacterial, antifungal, and antiviral effects. Researchers have explored its potential as an antimicrobial agent, aiming to combat infectious diseases .
Antitumor and Cytotoxic Effects
The compound’s cytotoxicity and antitumor properties are noteworthy. For instance, derivatives like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated potent effects against prostate cancer cells . Investigating its mechanism of action and potential as an anticancer drug remains an active area of research.
Anti-Inflammatory Activity
Thiazoles, including 4-(sec-Butyl)thiazol-2-amine hydrobromide , have shown promise as anti-inflammatory agents. Researchers have explored their ability to modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .
Neuroprotective Properties
The thiazole scaffold has been investigated for its neuroprotective effects. Compounds related to 4-(sec-Butyl)thiazol-2-amine hydrobromide may play a role in preserving neuronal health and combating neurodegenerative diseases .
Antihypertensive Activity
Certain thiazole derivatives exhibit antihypertensive effects. While more research is needed, this compound’s potential impact on blood pressure regulation warrants exploration .
Antiallergic and Analgesic Effects
Thiazoles have been studied for their antiallergic and analgesic properties4-(sec-Butyl)thiazol-2-amine hydrobromide may contribute to alleviating allergic reactions and providing pain relief .
Mechanism of Action
Target of Action
These include various enzymes and receptors involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through weak interactions, potentially altering the function of these targets .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by the nature and position of substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
Thiazoles, including “4-(sec-Butyl)thiazol-2-amine hydrobromide”, have shown promising results in various fields of medicinal chemistry and drug discovery . Future research could focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
4-butan-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFVXOVDCNDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(sec-Butyl)thiazol-2-amine hydrobromide |
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